An In-Depth Technical Guide to (4-formylnaphthalen-1-yl)boronic acid
An In-Depth Technical Guide to (4-formylnaphthalen-1-yl)boronic acid
CAS Number: 332398-52-4
This technical guide provides a comprehensive overview of (4-formylnaphthalen-1-yl)boronic acid, a key building block in organic synthesis, particularly for applications in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications, supported by experimental protocols and spectroscopic data.
Chemical Properties and Data
(4-formylnaphthalen-1-yl)boronic acid is a bifunctional organic compound featuring a naphthalene core substituted with a formyl group and a boronic acid moiety. This unique structure makes it a versatile reagent in cross-coupling reactions.[1]
| Property | Value | Reference |
| CAS Number | 332398-52-4 | [1][2] |
| Molecular Formula | C₁₁H₉BO₃ | [1][2] |
| Molecular Weight | 200.00 g/mol | [1] |
| IUPAC Name | (4-formylnaphthalen-1-yl)boronic acid | [1] |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
| Purity | Typically ≥98% | [2] |
Safety Information:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
This data is compiled from commercially available sources and should be used as a reference. Always consult the specific Safety Data Sheet (SDS) from the supplier before handling the compound.[2]
Synthesis and Experimental Protocols
The synthesis of aryl boronic acids, including (4-formylnaphthalen-1-yl)boronic acid, can be achieved through several established methods. A common and effective route involves the borylation of an aryl halide precursor.
Synthesis from 4-Bromo-1-naphthaldehyde
A prevalent method for synthesizing (4-formylnaphthalen-1-yl)boronic acid is through a lithium-halogen exchange reaction with an organolithium reagent, followed by quenching with a borate ester and subsequent hydrolysis.
Experimental Protocol:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 4-bromo-1-naphthaldehyde (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and cooled to -78°C in a dry ice/acetone bath.
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Lithium-Halogen Exchange: A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise to the stirred solution of the aryl bromide over 30 minutes, maintaining the temperature at -78°C. The reaction mixture is stirred for an additional hour at this temperature.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture. The resulting solution is stirred at -78°C for 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 2 M hydrochloric acid (HCl) at 0°C. The mixture is stirred vigorously for 1 hour.
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Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford (4-formylnaphthalen-1-yl)boronic acid as a solid.
Spectroscopic Data
The structural confirmation of (4-formylnaphthalen-1-yl)boronic acid is achieved through various spectroscopic techniques. The following are expected spectral data based on the compound's structure and data from analogous compounds.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | -CHO |
| ~9.2 | d | 1H | Ar-H |
| ~8.3 | d | 1H | Ar-H |
| ~8.1 | d | 1H | Ar-H |
| ~7.8-7.6 | m | 3H | Ar-H |
| ~8.5 (broad s) | 2H | -B(OH)₂ |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The boronic acid protons are often broad and may exchange with residual water in the solvent.
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~193 | C=O (aldehyde) |
| ~140-120 | Aromatic Carbons |
| (ipso-carbon attached to boron is often not observed or is very broad) |
Note: The carbon attached to the boron atom may exhibit weak or broad signals due to quadrupolar relaxation.
FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (broad) | O-H stretch (boronic acid) |
| ~3050 | C-H stretch (aromatic) |
| ~1685 | C=O stretch (aldehyde) |
| ~1600, 1500 | C=C stretch (aromatic) |
| ~1350 | B-O stretch |
Note: The presence of a broad O-H stretch and a strong C=O stretch are characteristic features of this molecule.[3][4]
Mass Spectrometry
In mass spectrometry, (4-formylnaphthalen-1-yl)boronic acid may exhibit a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of water from the boronic acid moiety and cleavage of the formyl group. It is also common for boronic acids to form cyclic anhydrides (boroxines) under certain ionization conditions.[5]
Applications in Drug Discovery and Organic Synthesis
(4-formylnaphthalen-1-yl)boronic acid is a valuable building block in medicinal chemistry and organic synthesis, primarily due to its participation in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. (4-formylnaphthalen-1-yl)boronic acid serves as a versatile coupling partner with various aryl and heteroaryl halides or triflates to synthesize complex biaryl and heteroaryl structures, which are common motifs in pharmaceutically active compounds.[6][7]
Experimental Workflow for a Typical Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a reaction vessel, add (4-formylnaphthalen-1-yl)boronic acid (1.0 equivalent), the aryl halide (1.2 equivalents), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents), and a base (e.g., potassium carbonate, 2.0 equivalents).
-
Solvent Addition and Degassing: Add a suitable solvent (e.g., a mixture of toluene and water). Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
The formyl group on the naphthalene ring provides a reactive handle for further synthetic transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions, allowing for the rapid diversification of the coupled products in the synthesis of compound libraries for drug screening.
Conclusion
(4-formylnaphthalen-1-yl)boronic acid, with its CAS Number 332398-52-4, is a highly valuable and versatile reagent in modern organic chemistry. Its utility in constructing complex molecular architectures through robust and efficient reactions like the Suzuki-Miyaura coupling makes it an indispensable tool for researchers and scientists in the pharmaceutical and material science industries. This guide provides essential technical information to facilitate its safe and effective use in the laboratory.
References
- 1. (4-Formyl-1-naphthalene)boronic acid | C11H9BO3 | CID 2773424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-Formylnaphthalen-1-yl)boronic acid | 332398-52-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
